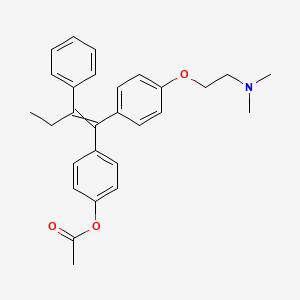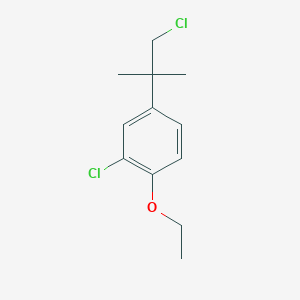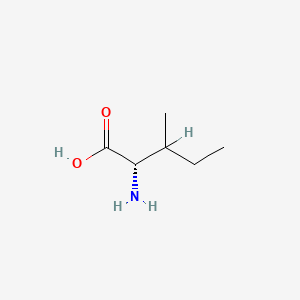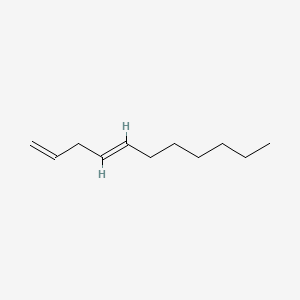
3-Phenoxypyridine monosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CI-844 can be synthesized through multiple routes. One common method involves the reaction of 3-hydroxypyridine with bromobenzene in the presence of potassium hydroxide and copper bronze at a temperature of 150°C . Another method involves the reaction of 3-iodopyridine with phenol, also in the presence of potassium hydroxide and copper bronze .
Industrial Production Methods
Industrial production of CI-844 typically follows the synthetic routes mentioned above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
CI-844 undergoes various chemical reactions, including:
Oxidation: CI-844 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: CI-844 can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of CI-844, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CI-844 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: CI-844 is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: CI-844 is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CI-844 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
CI-844 can be compared with other quaternary derivatives of pyridyl ethers and onium compounds. Similar compounds include:
3-Phenoxypyridine: Another pyridyl ether derivative with similar synthetic routes and applications.
Quaternary Ammonium Compounds: These compounds share similar structural features and are used in various industrial and medical applications.
CI-844 stands out due to its unique combination of properties, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
65846-21-1 |
|---|---|
Molecular Formula |
C11H11NO5S |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
3-phenoxypyridine;sulfuric acid |
InChI |
InChI=1S/C11H9NO.H2O4S/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;1-5(2,3)4/h1-9H;(H2,1,2,3,4) |
InChI Key |
SYULDLBUMBEIIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CN=CC=C2.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC=C2.OS(=O)(=O)O |
Key on ui other cas no. |
65846-21-1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,4aS,5R,7aS)-5-acetyloxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1638059.png)


![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B1638064.png)





![2-(3,4-Dimethylphenyl)-6-(2-hydroxyethylamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B1638089.png)




